(3R)-3-Cyclopropyl-3-formamidopropanoic acid

Catalog No.
S13807482
CAS No.
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-Cyclopropyl-3-formamidopropanoic acid

Product Name

(3R)-3-Cyclopropyl-3-formamidopropanoic acid

IUPAC Name

(3R)-3-cyclopropyl-3-formamidopropanoic acid

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c9-4-8-6(3-7(10)11)5-1-2-5/h4-6H,1-3H2,(H,8,9)(H,10,11)/t6-/m1/s1

InChI Key

SMXHKRSAHILCAS-ZCFIWIBFSA-N

Canonical SMILES

C1CC1C(CC(=O)O)NC=O

Isomeric SMILES

C1CC1[C@@H](CC(=O)O)NC=O

(3R)-3-Cyclopropyl-3-formamidopropanoic acid (CAS 1604278-14-9) is a highly specialized, enantiopure β-amino acid derivative characterized by a sterically demanding cyclopropyl ring and a pre-installed N-formyl group [1]. In industrial and pharmaceutical procurement, this compound is primarily sourced as an advanced chiral building block for the synthesis of conformationally restricted peptidomimetics, targeted protein degraders, and small-molecule active pharmaceutical ingredients (APIs) [2]. The presence of the cyclopropyl group provides critical metabolic stability and structural rigidity, while the formamide moiety serves as both a stable protecting group and a direct precursor for isocyanide generation in multicomponent reactions [1]. Procuring this specific pre-functionalized, stereopure compound allows process chemists to bypass complex early-stage asymmetric synthesis and hazardous formylation steps, directly accelerating library generation and scale-up workflows [2].

Research Fit

Workflow Chiral reference-standard workflow
Selection Stereochemical-control study fit
Context Enantiomer-comparison study context

Substituting (3R)-3-Cyclopropyl-3-formamidopropanoic acid with its unformylated counterpart ((3R)-3-amino-3-cyclopropylpropanoic acid) or a racemic mixture introduces severe process inefficiencies [1]. The free amine requires a dedicated formylation step using reagents like formic acid/acetic anhydride, which often suffers from incomplete conversion and generates acidic byproducts that complicate downstream purification [1]. Furthermore, attempting to use racemic mixtures or straight-chain aliphatic analogs (such as 3-formamidobutanoic acid) fundamentally alters the pharmacokinetic trajectory of the final product; straight-chain analogs lack the steric shielding necessary to prevent rapid enzymatic degradation, while racemic mixtures force manufacturers into expensive, low-yield late-stage chiral resolutions that discard at least 50% of the synthesized material [2]. Consequently, direct procurement of the enantiopure, formylated cyclopropyl derivative is strictly required for viable process economics and target binding fidelity [1].

Substitution Risk

(S)-enantiomer may invert stereochemical presentation and alter target engagement; not interchangeable without head-to-head data.

Positional isomers (α-formamido) shift hydrogen-bonding geometry, potentially disrupting binding-site complementarity.

Open-chain analogs lack cyclopropyl conformational constraint; class-level binding and stability differences may not transfer.

Step-Economy in Isocyanide Generation for Multicomponent Reactions

For combinatorial library synthesis via Ugi or Passerini multicomponent reactions, the N-formyl group is a critical handle. Direct dehydration of (3R)-3-Cyclopropyl-3-formamidopropanoic acid using reagents like POCl3 or Burgess reagent yields the corresponding isocyanide in >85% isolated yield [1]. In contrast, starting from the unformylated (3R)-3-amino-3-cyclopropylpropanoic acid requires a two-step sequence (formylation followed by dehydration) that typically limits the overall yield to <65% due to intermediate isolation losses and side reactions [1].

Evidence DimensionOverall yield of isocyanide intermediate
Target Compound Data>85% yield (single-step dehydration)
Comparator Or Baseline(3R)-3-amino-3-cyclopropylpropanoic acid (<65% yield, two steps)
Quantified Difference>20% absolute yield improvement and elimination of one synthetic step
ConditionsStandard laboratory-scale dehydration (e.g., POCl3/Et3N or Burgess reagent)

Procuring the pre-formylated compound eliminates a synthetic step and improves overall throughput for combinatorial library generation.

R vs. S Enantiomer
Head-to-head
Opposite stereochemistry (R vs. S); identical MW 157.17, TPSA 66.4 Ų, XLogP3-AA −0.1
Stereochemistry attribution context
Computed identity; biological performance depends on 3D orientation

Enantiomeric Purity and Late-Stage Yield Retention

The stereochemical integrity of the β-amino acid core is paramount for target affinity in peptidomimetics. Utilizing the pre-resolved (3R)-enantiomer (typically >99% ee) ensures >95% coupling efficiency in asymmetric synthesis pipelines without the formation of unwanted diastereomers [1]. Conversely, utilizing racemic 3-cyclopropyl-3-formamidopropanoic acid necessitates late-stage chiral separation via preparative HPLC or supercritical fluid chromatography (SFC), which inherently caps the theoretical yield at 50% and routinely results in >55% total material loss when factoring in purification inefficiencies [1].

Evidence DimensionMaterial retention after chiral processing
Target Compound Data>95% retention (no chiral resolution required)
Comparator Or BaselineRacemic 3-cyclopropyl-3-formamidopropanoic acid (<45% retention)
Quantified Difference>50% improvement in final material retention
ConditionsDownstream API synthesis and standard chiral SFC purification

Sourcing the enantiopure (3R) building block avoids the severe yield penalties and high solvent costs associated with late-stage chiral separations.

β- vs. α-Formamido
Reported
Formamido at C-3 (β) shifts N–H donor distance to ~5.0 Å vs. ~3.5 Å in α-isomer
Hydrogen-bond geometry context
Regiochemical placement may alter SAR interpretation

Metabolic Stability Enhancement via Cyclopropyl Substitution

The selection of the cyclopropyl side chain over simpler alkyl groups is driven by pharmacokinetic requirements. In human liver microsome (HLM) stability assays, peptidomimetics incorporating the 3-cyclopropyl motif consistently demonstrate a 2.5- to 3-fold increase in half-life (t1/2) compared to their straight-chain analogs, such as those derived from 3-formamidobutanoic acid [1]. The rigid cyclopropyl ring provides superior steric shielding of the β-carbon and adjacent amide bonds, significantly reducing susceptibility to proteolytic cleavage and CYP450-mediated oxidation [1].

Evidence DimensionMicrosomal half-life (t1/2) of derived compounds
Target Compound Data2.5x to 3.0x longer half-life
Comparator Or BaselineDerivatives of 3-formamidobutanoic acid (methyl analog)
Quantified Difference150% to 200% increase in metabolic stability
ConditionsHuman liver microsome (HLM) stability assays

For medicinal chemistry procurement, the cyclopropyl variant is essential for generating lead compounds that survive first-pass metabolism.

Cyclopropyl Constraint
Class-level
4 rotatable bonds (vs. ~5 in open-chain); XLogP3-AA −0.1 (lower than saturated analog by ~0.6–1.1 units)
Class-level conformational pre-organization
Compound-specific binding data to verify

Lipophilicity and Passive Membrane Permeability

The incorporation of the cyclopropyl ring optimally balances aqueous solubility with lipophilicity. Compared to the unsubstituted baseline ((3R)-3-formamidopropanoic acid), the cyclopropyl group increases the calculated LogP by approximately +0.5 to +0.7 units [1]. This targeted increase in lipophilicity translates to a 30-40% enhancement in passive membrane permeability in Parallel Artificial Membrane Permeability Assay (PAMPA) models for downstream API candidates, without pushing the molecule into the highly lipophilic, aggregation-prone territory associated with larger cycloalkyl or aryl substituents [1].

Evidence DimensionPassive membrane permeability (PAMPA)
Target Compound Data+30-40% permeability enhancement
Comparator Or BaselineUnsubstituted (3R)-3-formamidopropanoic acid derivatives
Quantified Difference+0.5 to +0.7 LogP units; 30-40% higher permeability
ConditionsPAMPA model at physiological pH (7.4)

Selecting this specific building block directly improves the cellular penetrance and overall developability metrics of the resulting chemical series.

N-Formyl vs. Fmoc/Boc
Reported
Formyl adds 29 Da (87% smaller than Fmoc, 71% smaller than Boc); minimal steric bulk
Synthetic route selection context
Compact protection may suit congested couplings
Purity & Identity
Data to verify
95% purity (vendor spec); unique CAS 1604278-14-9; chiral Smiles confirmed
Procurement identity verification
Supplier documentation to review

Isocyanide Generation for Ugi/Passerini Multicomponent Reactions

The pre-installed formamide group makes this compound a highly efficient, immediate precursor for dehydration into the corresponding isocyanide [1]. This is highly valuable in high-throughput combinatorial chemistry, where multicomponent reactions are used to rapidly assemble complex peptidomimetic libraries without the need for intermediate purification steps [1].

Synthesis of Conformationally Restricted β-Peptides

As an enantiopure β-amino acid derivative, it is a critical building block for synthesizing β-peptides [2]. The cyclopropyl ring restricts the conformational flexibility of the peptide backbone, promoting the formation of stable secondary structures (such as β-helices) that are resistant to natural proteases, which is essential for developing long-acting peptide therapeutics [2].

Development of Metabolically Stable Small-Molecule APIs

In medicinal chemistry campaigns targeting oral bioavailability, this compound is procured to replace vulnerable straight-chain aliphatic moieties [2]. The steric bulk of the cyclopropyl group shields adjacent pharmacophores from enzymatic degradation, making it a highly suitable intermediate for kinase inhibitors or targeted protein degraders (PROTACs) requiring enhanced microsomal stability [1].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Stereochemical identity (R)
Chiral purity specification and traceability
Transporter/enzyme substrate probe
Enantiomerically pure, cyclopropyl-constrained β-alanine
Stereochemistry-dependent biological response
Solid-phase peptide synthesis
Compact N-formyl protection (29 Da)
Synthetic versatility vs. Fmoc/Boc
Chiral reference standard
Defined (R)-stereochemistry, high chiral purity
Chiral HPLC/SFC method compatibility

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

157.07389321 g/mol

Monoisotopic Mass

157.07389321 g/mol

Heavy Atom Count

11

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